molecular formula C9H10FIN2O5 B1672660 2'-Deoxy-2'-fluoro-5-iodouridine CAS No. 69123-98-4

2'-Deoxy-2'-fluoro-5-iodouridine

カタログ番号: B1672660
CAS番号: 69123-98-4
分子量: 372.09 g/mol
InChIキー: IPVFGAYTKQKGBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fialuridine (1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil) is a nucleoside analogue initially developed for chronic hepatitis B virus (HBV) infection. It inhibits viral replication by incorporating into viral DNA, acting as a chain terminator. However, during Phase II clinical trials in 1993, severe toxicity emerged, including hepatic failure, lactic acidosis, pancreatitis, and mitochondrial dysfunction, leading to five fatalities among 15 participants .

特性

IUPAC Name

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVFGAYTKQKGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10867808
Record name 1-(2-Deoxy-2-fluoropentofuranosyl)-5-iodopyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10867808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69123-98-4
Record name FIALURIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

作用機序

Action Environment

The action of Fialuridine can be influenced by environmental factors such as the presence of other drugs or substances that can interfere with its transport and metabolism. For example, interference with the expression or activity of ribonucleotide reductase (RNR), which is critical to deoxyribonucleoside triphosphate (dNTP) pool homeostasis, resulted in selective potentiation of Fialuridine toxicity.

生化学分析

Biochemical Properties

Fialuridine is a nucleoside analogue, which means it can interact with various enzymes and proteins involved in DNA synthesis. It is suspected that the toxicity of fialuridine was a result of mitochondrial damage caused by the incorporation of fialuridine into mitochondrial DNA via its 3’-hydroxyl moiety, leading to impaired DNA synthesis.

生物活性

Fialuridine (FIAU) is a nucleoside analog primarily known for its antiviral properties against the hepatitis B virus (HBV). Despite its potential therapeutic applications, FIAU has been associated with significant hepatotoxicity, particularly in clinical settings. This article delves into the biological activity of FIAU, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Fialuridine exerts its antiviral effects by mimicking natural nucleosides, leading to the inhibition of viral DNA polymerases. Its active triphosphate form is incorporated into viral DNA, disrupting replication processes. However, the drug also interacts with mitochondrial DNA (mtDNA), which has been implicated in its hepatotoxic effects.

Key Mechanisms

  • Inhibition of Viral Replication : FIAU competes with natural nucleotides for incorporation into viral DNA, effectively reducing HBV replication.
  • Mitochondrial Dysfunction : Studies indicate that FIAU can interfere with mtDNA replication and expression of mtDNA-encoded genes, leading to mitochondrial toxicity and dysfunction .

In Vitro Studies

Research has demonstrated that FIAU does not significantly inhibit mtDNA replication in various cell lines, including CEM cells and HepG2 cells, even at high concentrations (up to 200 µM) over extended periods. In contrast, other nucleoside analogs like dideoxycytidine (ddC) show a marked decrease in mtDNA replication at much lower concentrations (0.1 µM) .

Table 1: Comparative Inhibition of mtDNA Replication

CompoundConcentration (µM)% Inhibition of mtDNA
Fialuridine2000%
Dideoxycytidine0.150%

Chronic Hepatotoxicity

Fialuridine's hepatotoxic effects are notably chronic and were not predicted in preclinical studies. A significant case involved five patients who experienced acute liver failure during clinical trials. Research utilizing three-dimensional spheroid cultures of primary human hepatocytes revealed that FIAU-induced toxicity becomes detectable only after prolonged exposure (7 days), highlighting its delayed onset .

Mechanisms of Hepatotoxicity

  • Reactive Oxygen Species (ROS) Formation : FIAU treatment leads to increased ROS levels, contributing to oxidative stress and cellular damage.
  • Lipid Accumulation : The drug promotes lipid accumulation within hepatocytes, indicating disrupted metabolic processes.
  • Induction of Apoptosis : Chronic exposure results in apoptotic signaling pathways being activated within liver cells.

Case Studies

A pivotal study utilized a humanized liver mouse model (TK-NOG) to assess the sensitivity of FIAU regarding liver toxicity. The findings indicated that FIAU treatment resulted in significant reductions in mtDNA/nucDNA ratios and triggered a p53 transcriptional response indicative of cellular stress and damage .

科学的研究の応用

Clinical Trials and Efficacy

Fialuridine was initially tested in clinical trials for its efficacy against HBV. Early studies demonstrated a substantial reduction in HBV DNA levels among treated patients. For instance, during a trial involving 15 participants, significant drops in HBV DNA were noted after 8 weeks of treatment; however, severe liver toxicity emerged after prolonged use .

Table 1: Summary of Clinical Trial Findings on Fialuridine

Study YearParticipantsDurationHBV DNA ReductionToxicity Observed
1993159 weeksSignificantAcute liver failure
1995VariousVariesSustainedMild side effects initially

Toxicity and Safety Concerns

The most critical aspect of fialuridine's application has been its associated toxicity, particularly hepatotoxicity. In a pivotal study involving chimeric TK-NOG mice (mice with humanized livers), researchers found that fialuridine induced acute liver failure at doses only slightly higher than those used in human trials. This finding highlights the potential for severe adverse effects in humans and underscores the need for careful monitoring during treatment .

Case Study: Fialuridine-Induced Liver Failure

In a notable case from the NIH trial, seven out of fifteen participants developed acute liver failure after prolonged exposure to fialuridine. The clinical features included lactic acidosis and microvesicular steatosis, mirroring findings from animal models .

Research Applications Beyond Hepatitis B

Beyond its antiviral applications, fialuridine has been investigated for other potential uses:

  • Toxicology Studies : Fialuridine's effects on mitochondrial function have made it a subject of interest in toxicology research. Studies using chimeric mice have helped elucidate the mechanisms behind drug-induced liver injury and have provided insights into human-specific drug toxicities .
  • Drug Development : The compound has been utilized to explore drug-drug interactions and metabolic pathways relevant to human health, particularly concerning nucleoside analogues .

類似化合物との比較

Mechanism of Toxicity :

  • Fialuridine is incorporated into mitochondrial DNA (mtDNA) by human mitochondrial DNA polymerase γ, causing mtDNA depletion and impaired oxidative phosphorylation .
  • The human-specific mitochondrial nucleoside transporter hENT1 facilitates its uptake, explaining species-specific toxicity (undetected in preclinical rodent models) .
  • Chronic exposure leads to microvesicular steatosis, glycogen depletion, and mitochondrial ultrastructural damage in hepatocytes .

Comparison with Similar Compounds

Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Fialuridine belongs to the NRTI class, which includes zidovudine, didanosine, and stavudine. These compounds share structural similarities but differ in toxicity profiles:

Compound Target Virus Mechanism Mitochondrial Toxicity Clinical Outcomes References
Fialuridine HBV mtDNA incorporation, chain elongation Severe (hepatic failure) Discontinued (fatalities in trials)
Zidovudine HIV Nuclear DNA chain termination Moderate (myopathy) Approved (monitored for toxicity)
Didanosine HIV mtDNA depletion Moderate (pancreatitis) Approved (black box warnings)
Tenofovir HBV/HIV Chain termination (no mtDNA uptake) Low Approved (first-line therapy)

Key Differences :

  • Fialuridine’s prolonged half-life in mitochondria exacerbates toxicity compared to shorter-acting NRTIs .
  • Unlike tenofovir, which is excluded from mitochondria, fialuridine’s hENT1-mediated uptake leads to human-specific hepatotoxicity .

Antiviral Pyrimidine Analogues

Gemcitabine and lamivudine are structurally related pyrimidine analogues with distinct safety profiles:

Compound Therapeutic Use Mitochondrial Effects Clinical Safety References
Fialuridine HBV (failed) Severe mtDNA depletion Fatal hepatotoxicity
Gemcitabine Cancer Minimal mtDNA interaction Approved (myelosuppression)
Lamivudine HBV/HIV No significant mtDNA toxicity Approved (excellent tolerance)

Mechanistic Insight :

  • Fialuridine’s 3ʹ-hydroxyl group permits mtDNA polymerase γ-mediated elongation, causing cumulative mutagenesis, whereas lamivudine lacks this feature .

In Vitro and In Vivo Model Comparisons

Preclinical Limitations :

  • Traditional rodent models failed to predict fialuridine toxicity due to the absence of hENT1 .
  • Chimeric TK-NOG mice (humanized liver) replicated fialuridine-induced hepatotoxicity, validating human-specific mechanisms .

Advanced In Vitro Systems :

  • 3D Liver Organoids (HYDROX): Demonstrated time-dependent fialuridine toxicity (EC₅₀: 0.1 μM at 28 days vs. >100 μM at 48 hours), mirroring clinical latency .
  • Transcriptomic Profiling: Fialuridine and tenofovir both downregulated oxidative stress markers (PRDX4, GSTP1) and lipid metabolism genes (DGAT1, PLIN4), but tenofovir lacked mitochondrial uptake .

Research Findings and Clinical Implications

Mitochondrial Specificity : Fialuridine’s incorporation into mtDNA is 60% efficient, leading to lethal mutagenesis rather than exonuclease repair .

Therapeutic Lessons: Avoid fluorinated nucleosides with 3ʹ-hydroxyl groups in chronic therapies. Humanized models (e.g., liver-chip, organoids) are critical for preclinical safety .

Regulatory Impact : The fialuridine case prompted FDA reforms, emphasizing long-term toxicity screening for nucleoside analogues .

Data Tables

Table 1. Mitochondrial Toxicity Across Nucleoside Analogues

Compound mtDNA Incorporation hENT1 Dependence Clinical Severity
Fialuridine Yes Yes Fatal
Zidovudine No No Moderate
Tenofovir No No Low

Table 2. EC₅₀ Values in In Vitro Models

Model Fialuridine (EC₅₀) Tenofovir (EC₅₀)
3D Liver Organoid 0.1 μM (28 days) >100 μM
PHH Spheroids 0.1 μM (28 days) 50 μM

準備方法

Fluorination Strategies

Radiolabeling Techniques

For pharmacokinetic studies, FIAU is radiolabeled with iodine-125. The destannylation method is adapted using sodium [¹²⁵I]iodide:

  • Stannane Preparation : 5-Tributylstannyl-2′-fluoro-arabinofuranosyl uracil is synthesized.
  • Radioiodination : The stannane reacts with Na¹²⁵I and chloramine-T in ethanol, yielding [¹²⁵I]FIAU.
  • Purification : HPLC separates radiolabeled FIAU from unreacted precursors, achieving radiochemical purity >98%.

Purification and Characterization

Post-synthesis, FIAU is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradient. Characterization includes:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight ([M+H]⁺ m/z 373.1).
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR (δ −118 ppm) and ¹H NMR (δ 5.9 ppm, H-1′) verify structure.
  • X-ray Crystallography : Resolves the β-D-arabinofuranosyl configuration.

Table 3: Analytical Parameters for FIAU

Technique Key Data
LC-MS m/z 373.1 ([M+H]⁺)
¹⁹F NMR δ −118 ppm (2′-F)
¹H NMR δ 5.9 ppm (H-1′, J = 8.5 Hz)

Comparative Analysis of Synthetic Methods

The DAST/destannylation route remains the gold standard, offering high yields (75–80%) and scalability. However, it involves toxic reagents (DAST, tributyltin), necessitating stringent safety protocols. Alternative methods, like PIFA-mediated fluorination or NIS iodination, reduce toxicity but compromise efficiency.

Q & A

How should preclinical studies for Fialuridine be designed to improve predictability of clinical hepatotoxicity?

Answer:
Preclinical studies must account for interspecies metabolic differences. For example, Fialuridine showed no hepatotoxicity in rats, dogs, or monkeys but caused fatal mitochondrial toxicity in humans . Key design considerations:

  • Model Selection : Use human-relevant models (e.g., 3D liver spheroids) to capture mitochondrial DNA depletion .
  • Endpoint Analysis : Include mitochondrial function assays (e.g., lactate levels, ATP quantification) and tissue mass spectrometry imaging (tMSI) to detect metabolite accumulation .
  • Dosing Regimens : Mimic clinical exposure timelines, as prolonged exposure in humans correlated with delayed toxicity .

Table 1 : Preclinical vs. Clinical Findings for Fialuridine

ParameterPreclinical Models (Rat/Dog/Monkey)Clinical Trials (Human)
HepatotoxicityAbsentSevere (Fatal)
Mitochondrial DamageNot observedSignificant DNA depletion
Lactate LevelsNormalElevated (Acidosis)
Source: SOT 2024 Symposium Data

How can researchers resolve contradictions between preclinical safety data and clinical outcomes in Fialuridine studies?

Answer:
Contradictions arise from species-specific metabolic pathways. Methodological steps include:

  • Mechanistic Validation : Use CRISPR-engineered rodent models expressing human thymidine kinase, which activates Fialuridine’s toxic metabolites .
  • Multi-Omics Integration : Combine transcriptomics (to identify dysregulated oxidative phosphorylation genes) and metabolomics (to detect lactic acidosis biomarkers) .
  • In Silico Modeling : Predict human-specific metabolite accumulation using physiologically based pharmacokinetic (PBPK) models .

What ethical frameworks are critical for designing Fialuridine clinical trials post-1993 toxicity incidents?

Answer:
Post-1993 NIH/IOM guidelines emphasize:

  • Risk-Benefit Balance : Ensure trials address unresolved therapeutic gaps (e.g., Hepatitis B resistance mechanisms) .
  • Informed Consent : Disclose historical risks of mitochondrial toxicity during participant recruitment .
  • IRB Oversight : Require independent review of dosing protocols and stopping rules for adverse events .

What methodologies best assess Fialuridine-induced mitochondrial dysfunction in human cell models?

Answer:

  • High-Content Imaging : Quantify mitochondrial membrane potential (ΔΨm) using JC-1 dye in primary hepatocytes .
  • Seahorse XF Analyzer : Measure oxygen consumption rate (OCR) to evaluate electron transport chain activity .
  • LC-MS/MS : Detect Fialuridine-triphosphate accumulation in mitochondrial extracts .

How can the FINER criteria improve research question formulation for Fialuridine studies?

Answer:
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : "Does CRISPR-edited humanized mouse liver replicate Fialuridine’s clinical toxicity profile?" (Requires accessible gene-editing tools) .
  • Novel : "How do human-specific polymorphisms in ENT1 transporters influence Fialuridine uptake?" (Addresses unexplored genetic factors) .

What protocols ensure reproducibility in Fialuridine experimental workflows?

Answer:

  • Compound Characterization : Report HPLC purity (>98%), NMR spectra, and elemental analysis for all batches .
  • Detailed Methods : Specify culture conditions for 3D spheroids (e.g., hypoxia levels, matrix composition) to standardize toxicity assays .

Which advanced in vitro models enhance hepatotoxicity prediction for nucleoside analogs like Fialuridine?

Answer:

  • Microphysiological Systems (MPS) : Co-culture hepatocytes with Kupffer cells to simulate immune-mediated toxicity .
  • Organ-on-a-Chip : Incorporate fluid flow to mimic hepatic clearance dynamics and metabolite accumulation .

How can multi-omics data integration clarify Fialuridine’s mechanism of action?

Answer:

  • Transcriptomics : Identify downregulation of POLG (mitochondrial DNA polymerase) in treated cells .
  • Metabolomics : Map TCA cycle intermediates to pinpoint enzymatic bottlenecks .
  • Data Integration Tools : Use platforms like MetaboAnalyst to correlate omics datasets and generate mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-2'-fluoro-5-iodouridine
Reactant of Route 2
2'-Deoxy-2'-fluoro-5-iodouridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。